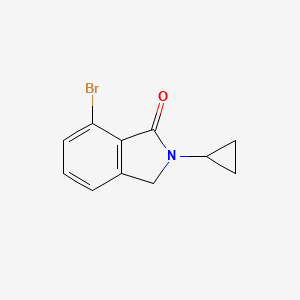

7-溴-2-环丙基异吲哚啉-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“7-Bromo-2-cyclopropylisoindolin-1-one” is a chemical compound with the molecular formula C11H10BrNO . It has a molecular weight of 252.11 g/mol .

Molecular Structure Analysis

The molecular structure of “7-Bromo-2-cyclopropylisoindolin-1-one” can be determined using various techniques. Tools like “What is this?” (WIT) can be used for fully automated structure determination of small molecules concurrent with single crystal data collection and processing . Other methods include identifying mobile and rigid substructures in molecular dynamics simulations and using LC-MS for unknown compound characterization .Chemical Reactions Analysis

The chemical reactions involving “7-Bromo-2-cyclopropylisoindolin-1-one” can be analyzed using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy . Other methods include using bond-electron matrices for fast chemical reaction analysis and rule-based models for reaction classification and naming .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-2-cyclopropylisoindolin-1-one” can be analyzed using various methods . These properties include color, density, hardness, and others .科学研究应用

Pharmacology: CDK7 Inhibitors

7-Bromo-2-cyclopropylisoindolin-1-one: has been explored for its potential as a CDK7 inhibitor . CDK7 plays a crucial role in cell cycle regulation and transcription, making it a target for anti-cancer drugs. Isoindolin-1-ones, the class of compounds to which this molecule belongs, have shown promise in inhibiting CDK7, which could lead to the development of new therapeutic agents against cancers such as breast cancer.

Medicinal Chemistry: Drug Development

In medicinal chemistry, 7-Bromo-2-cyclopropylisoindolin-1-one is a valuable scaffold for drug development . Its structure is amenable to modifications that can enhance its interaction with biological targets, potentially leading to the creation of novel drugs with improved efficacy and safety profiles.

Organic Synthesis: Building Blocks

This compound serves as a building block in organic synthesis, providing a versatile starting point for the construction of complex molecules . Its reactivity allows for various chemical transformations, enabling the synthesis of a wide array of derivatives with potential biological activity.

Chemical Biology: Indole Derivative Research

As an indole derivative, 7-Bromo-2-cyclopropylisoindolin-1-one is of interest in chemical biology research due to the indole moiety’s prevalence in biologically active compounds . Studies on indole derivatives have revealed a multitude of biological activities, including antiviral and anticancer properties.

Molecular Biology: Enzyme Inhibition

In molecular biology, compounds like 7-Bromo-2-cyclopropylisoindolin-1-one can be used to study enzyme inhibition . By interacting with specific enzymes, researchers can elucidate the mechanisms of action and potentially discover new targets for therapeutic intervention.

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 7-Bromo-2-cyclopropylisoindolin-1-one can be employed as a standard in chromatographic methods to help identify and quantify similar compounds in complex mixtures . Its distinct chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques.

安全和危害

The safety data sheet for “7-Bromo-2-cyclopropylisoindolin-1-one” provides information on its hazards. If inhaled, it is advised to remove the person to fresh air and keep them comfortable for breathing . If it comes in contact with skin or eyes, it should be washed off immediately with plenty of water .

作用机制

Target of Action

The primary target of 7-Bromo-2-cyclopropylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is involved in the phosphorylation and thus activation of cyclin-dependent kinases (CDKs) and RNA polymerase II, which are essential for cell division and mRNA synthesis, respectively .

Mode of Action

7-Bromo-2-cyclopropylisoindolin-1-one interacts with CDK7 through hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle and transcription processes .

Biochemical Pathways

By inhibiting CDK7, 7-Bromo-2-cyclopropylisoindolin-1-one affects the cell cycle and transcription pathways . The inhibition of CDK7 prevents the phosphorylation and activation of other CDKs and RNA polymerase II, which disrupts cell division and mRNA synthesis .

Pharmacokinetics

The study indicates that the compound exhibitshigh binding affinity to CDK7, suggesting good bioavailability

Result of Action

The inhibition of CDK7 by 7-Bromo-2-cyclopropylisoindolin-1-one leads to the disruption of cell division and mRNA synthesis. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on these processes for survival and proliferation . Therefore, this compound shows potential as an anti-cancer agent .

属性

IUPAC Name |

7-bromo-2-cyclopropyl-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c12-9-3-1-2-7-6-13(8-4-5-8)11(14)10(7)9/h1-3,8H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANBGNXEFRQVOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3=C(C2=O)C(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-cyclopropylisoindolin-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylbutan-1-one](/img/structure/B3006836.png)

![5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3006845.png)

![1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B3006850.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B3006851.png)

![Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006856.png)